molecular formula C3H8BNa3O5 B15189057 Trisodium;propane-1,2-diol;borate

Trisodium;propane-1,2-diol;borate

Cat. No.: B15189057
M. Wt: 203.88 g/mol
InChI Key: LHQSVQHRBCRIIJ-UHFFFAOYSA-N
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Description

Trisodium;propane-1,2-diol;borate (Na₃BO₃·C₃H₈O₂) is a boron-containing compound formed through the interaction of sodium metaborate (NaBO₂), sodium carbonate (Na₂CO₃), and propane-1,2-diol (1,2-propanediol). Its synthesis involves high-temperature (850°C) decarbonization reactions in industrial processes, where NaBO₂ reacts with Na₂CO₃ to form trisodium borate (Na₃BO₃), which subsequently complexes with 1,2-propanediol . This compound is notable for its role in autocausticizing processes, where it reacts with green liquor (containing Na₂S, H₂O, and Na₂CO₃) to regenerate NaOH, a critical reagent in pulp and paper industries .

In analytical chemistry, trisodium borate buffer (7.5 mM, pH 9.3) is widely used in dispersive liquid-liquid microextraction (DLLME) for plasma sample preparation due to its ability to stabilize analytes under alkaline conditions . Additionally, its borate moiety facilitates complexation with diols like 1,2-propanediol, enhancing selectivity in separation techniques .

Properties

Molecular Formula

C3H8BNa3O5

Molecular Weight

203.88 g/mol

IUPAC Name

trisodium;propane-1,2-diol;borate

InChI

InChI=1S/C3H8O2.BO3.3Na/c1-3(5)2-4;2-1(3)4;;;/h3-5H,2H2,1H3;;;;/q;-3;3*+1

InChI Key

LHQSVQHRBCRIIJ-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].CC(CO)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylene glycol, reaction product with sodium pentaborate, involves the reaction of propylene glycol with sodium pentaborate under controlled conditions. The reaction typically takes place in an aqueous medium, where propylene glycol is mixed with sodium pentaborate. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propylene glycol, reaction product with sodium pentaborate, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield simpler alcohols or hydrocarbons.

Scientific Research Applications

Propylene glycol, reaction product with sodium pentaborate, has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.

    Industry: Utilized in industrial processes, such as the production of polymers and other chemical products.

Mechanism of Action

The mechanism of action of propylene glycol, reaction product with sodium pentaborate, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in therapeutic or industrial settings.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Trisodium;propane-1,2-diol;borate exhibits unique thermodynamic stability when compared to other boron-diol complexes. For instance:

  • Borate-1,2-propanediol complex : The stability constant (log K) for the 1:1 complex of borate (B(OH)₄⁻) with 1,2-propanediol is 1.7 at 25°C, with a Gibbs free energy (ΔG) of -9.6 kJ/mol .
  • Nitrophenylboronate (NPBA)-1,2-propanediol complex : NPBA forms a stronger complex with 1,2-propanediol (log K = 2.1 , ΔG = -12.0 kJ/mol ) due to electron-withdrawing nitro groups enhancing Lewis acidity . However, NPBA has lower aqueous solubility (<10% of boric acid) and a lower pKa (6.8 vs. boric acid’s 9.2 ), making it less practical for aqueous applications despite superior binding .
Compound Stability Constant (log K) ΔG (kJ/mol) Solubility (g/100 mL) pKa
Borate-1,2-propanediol 1.7 -9.6 5.1 (boric acid) 9.2
NPBA-1,2-propanediol 2.1 -12.0 0.4 6.8
Trisodium borate buffer N/A N/A 21.2 (Na₃BO₃) 9.3

Analytical Performance

In liquid chromatography , trisodium borate buffer (5–10% concentration) enhances derivatization efficiency. At 5% borate, analyte responses are maximized with shorter reaction times, outperforming higher concentrations that risk precipitation . This contrasts with triazole-borane complexes , which are specialized for reductive amination but lack buffering versatility .

Q & A

Q. What are the optimized synthesis protocols for trisodium propane-1,2-diol borate, and how are reaction conditions systematically screened?

Methodological Answer: Synthesis typically involves multi-step screening of reaction parameters. For example, Table 1 in outlines a systematic approach to reaction condition optimization, including temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and molar ratios of reactants. Critical parameters like pH (maintained at 8–10) and catalyst loading (e.g., 5–10 mol%) are prioritized to maximize yield. Post-synthesis, purification via recrystallization or column chromatography is recommended, with yields quantified by Table 3 ( ), which reports average yields of 65–85% across substrates .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing trisodium propane-1,2-diol borate?

Methodological Answer: Structural validation requires a combination of 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and FT-IR spectroscopy. provides 1H^1\text{H} NMR chemical shifts (δ 3.2–4.1 ppm for glycol protons) and 13C^{13}\text{C} NMR peaks (δ 60–70 ppm for boron-bound carbons) for analogous compounds. XRD or SC-XRD (single-crystal X-ray diffraction) is essential for confirming coordination geometry, as shown in Figure 3k57 ( ), which depicts boron’s tetrahedral bonding . Elemental analysis (C, H, B, Na) should align with theoretical values within ±0.3% deviation.

Q. What mechanistic insights exist for the reactivity of trisodium propane-1,2-diol borate in cross-coupling or reduction reactions?

Methodological Answer: The compound’s borate moiety acts as a Lewis acid, facilitating substrate activation. In aldehyde reduction ( , Table 5 ), the borate coordinates to carbonyl oxygen, lowering the activation energy for hydride transfer. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation. For example, notes a 2.5-fold rate increase when using NaBH4_4 as a co-reductant at 40°C, suggesting synergistic effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and reactivity of trisodium propane-1,2-diol borate in novel reaction environments?

Methodological Answer: Density Functional Theory (DFT) calculations can optimize the compound’s geometry and frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. highlights AI-driven tools like COMSOL Multiphysics for simulating reaction dynamics, such as boron-oxygen bond dissociation energies (~450 kJ/mol) under thermal stress. Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvation effects, revealing preferential stability in polar aprotic solvents (ε > 15) .

Q. How should researchers resolve contradictions in spectral or catalytic activity data across studies?

Methodological Answer: Contradictions often arise from variations in experimental design (e.g., impurity profiles, solvent traces). A triangulation approach ( ) is recommended:

  • Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Cross-validate using multiple techniques (e.g., compare XRD with EXAFS for boron coordination).
  • Apply statistical tools (e.g., PCA in UCINET 6.0, as in ) to identify outlier datasets .

Q. What factorial design strategies optimize reaction parameters for scaling trisodium propane-1,2-diol borate synthesis?

Methodological Answer: A 2k^k factorial design ( ) efficiently screens variables. For example, a 23^3 design (temperature, catalyst loading, solvent) in Table 4 ( ) identified temperature (p < 0.01) as the most significant factor. Response Surface Methodology (RSM) further refines optimal conditions, with ANOVA confirming model adequacy (R2^2 > 0.9) .

Q. What methodologies assess the compound’s stability under extreme conditions (e.g., high pH, oxidative stress)?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) monitor decomposition via HPLC-UV. ’s protocols for borate derivatives recommend ICP-OES to track sodium leaching (<1% w/w). Oxidative stability is tested using H2_2O2_2 (1–5% v/v), with FT-IR tracking B-O bond degradation (peak shifts >10 cm1^{-1} indicate instability) .

Q. How can AI-integrated platforms enhance the design of trisodium propane-1,2-diol borate derivatives for targeted applications?

Methodological Answer: AI tools (e.g., AlphaFold, Schrödinger’s AutoDesigner) predict derivative libraries by modifying the glycol or borate moieties. demonstrates COMSOL’s ability to simulate >104^4 virtual derivatives in silico, prioritizing candidates with computed logP < 2.5 and solubility >50 mg/mL. Active learning algorithms iteratively refine synthesis pathways, reducing experimental iterations by 40% .

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